molecular formula C16H23NO B4654644 N-(3-phenylpropyl)cyclohexanecarboxamide

N-(3-phenylpropyl)cyclohexanecarboxamide

Cat. No. B4654644
M. Wt: 245.36 g/mol
InChI Key: SNKRIYZXSMDMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of cyclohexanecarboxamide, and its unique structure has been shown to have a variety of effects on the body. In

Scientific Research Applications

Synthesis and Characterization

  • A study by Özer et al. (2009) focused on synthesizing and characterizing derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including compounds with phenyl substituents. The compounds were analyzed using elemental analyses, IR and 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring in these compounds adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalyst Development

  • Wang et al. (2011) reported the development of a catalyst involving Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This research demonstrates the potential of cyclohexanecarboxamide derivatives in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).

Pharmacokinetics and Metabolism

  • A study by Walker et al. (2005) on UK-427,857, a compound structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide, examined its pharmacokinetic properties and metabolism across different species. This research provides insights into the absorption and metabolic pathways of similar compounds, which is crucial for drug development (Walker, Abel, Comby, Muirhead, Nedderman, & Smith, 2005).

PET Imaging and Radioligand Development

  • Choi et al. (2015) explored the use of cyclohexanecarboxamide derivatives in PET imaging of serotonin 5-HT1A receptors. The study compared different radioligands, providing valuable information for neuroimaging and the study of neuropsychiatric disorders (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, Ryu, 2015).

Chemical Functionalization and Labeling

  • Bennacef et al. (2007) described the functionalization of a quinoline derivative structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide for labeling with carbon-11. This methodology is pertinent for developing PET radioligands for in vivo studies, such as for receptor imaging (Bennacef, Perrio, Lasne, & Barré, 2007).

properties

IUPAC Name

N-(3-phenylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRIYZXSMDMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenylpropyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-phenylpropyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-phenylpropyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-phenylpropyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-phenylpropyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-phenylpropyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.